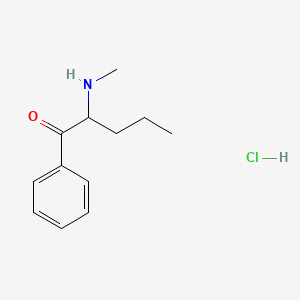
Pentedrone hydrochloride
Descripción general
Descripción
Pentedrone hydrochloride, also known as α-methylaminovalerophenone, is a stimulant of the cathinone class . It has been sold as a designer drug and has been found since 2010 as an ingredient in a number of “bath salt” mixes sold as legal highs .
Synthesis Analysis
The hydrochloride salts of buphedrone and pentedrone, two new designer drugs, have recently been identified in shipments destined for Canada . To confirm their identities, reference materials for these methcathinone analogues have been synthesized .Molecular Structure Analysis
The molecular structure of this compound has been characterized by FTIR, FT-Raman, 1 H NMR, 13 C NMR, GC/MS, and ESI-HRMS .Chemical Reactions Analysis
The hydrochloride salts of buphedrone and pentedrone have been synthesized and characterized by FTIR, FT-Raman, 1 H NMR, 13 C NMR, GC/MS, and ESI-HRMS .Aplicaciones Científicas De Investigación
Analytical Characterization and Detection
A study by Maheux and Copeland (2012) synthesized reference materials for pentedrone hydrochloride and provided comprehensive characterization using various analytical techniques such as FTIR, FT-Raman, ¹H NMR, ¹³C NMR, GC/MS, and ESI-HRMS. This analytical groundwork facilitates the identification and quantification of pentedrone in forensic analysis Maheux & Copeland, 2012.
Another significant contribution by Westphal et al. (2012) discusses the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of pentedrone, aiding in the structure elucidation of this synthetic cathinone. Their research also identified cathinone synthesis by-products, expanding the analytical detection capabilities for pentedrone and related substances Westphal et al., 2012.
Metabolic and Toxicokinetic Studies
- Research by Silva et al. (2022) explored the enantioselectivity of pentedrone and its metabolic profiling in human hepatocyte-like cells, revealing differential cytotoxic effects and metabolic pathways among its enantiomers. This study is crucial for understanding the hepatic effects and potential toxicities associated with pentedrone exposure Silva et al., 2022.
Pharmacological and Behavioral Effects
- An investigation into the reinforcing and locomotor effects of pentedrone in rats by Javadi-Paydar et al. (2017) provided insights into the drug's potential for abuse, highlighting its impact on the dopaminergic system and behavioral responses. This study contributes to the understanding of the addictive properties of synthetic cathinones like pentedrone Javadi-Paydar et al., 2017.
Implications for Forensic and Toxicological Sciences
- The identification and analytical characterization of pentedrone among other synthetic cathinones by Liu et al. (2017) enhance forensic toxicology's capability to detect and study new psychoactive substances. Providing detailed analytical data assists in the ongoing effort to monitor and regulate the presence of such compounds in legal and illicit drug markets Liu et al., 2017.
Mecanismo De Acción
Target of Action
Pentedrone hydrochloride primarily targets the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels in the body.
Mode of Action
Pentedrone acts as a norepinephrine-dopamine reuptake inhibitor . This means it blocks the reuptake of these neurotransmitters, leading to an increased concentration of norepinephrine and dopamine in the synaptic cleft. This results in prolonged and intensified signaling, which can lead to heightened alertness, increased energy, and potential euphoria .
Biochemical Pathways
Pentedrone affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity of these pathways, leading to the downstream effects associated with increased levels of these neurotransmitters .
Pharmacokinetics
It is known that synthetic cathinones like pentedrone are typically absorbed through oral, nasal, or intravenous routes . The metabolism of Pentedrone involves various metabolic pathways, resulting in the production of several metabolites
Result of Action
The molecular and cellular effects of Pentedrone’s action primarily involve the increased activity of the dopaminergic and noradrenergic systems . This can lead to a range of effects, from increased alertness and energy to potential euphoria. Excessive use can lead to adverse effects such as heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the method of administration, the presence of other substances, individual health status, and genetic factors can all impact how this compound is metabolized and its overall effects . .
Direcciones Futuras
Most of the newly developed synthetic cathinones can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .
Análisis Bioquímico
Biochemical Properties
Pentedrone hydrochloride interacts with various enzymes and proteins in biochemical reactions . The metabolic profile of this compound was evaluated in human liver microsomes (HLM) and demonstrated in human stem-cell-derived hepatocyte-like cells . The GC–MS analysis of the HLMs metabolic assay samples enabled the identification of two metabolites of pentedrone: dihydropentedrone and nor-pentedrone .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The hepatotoxicity of this compound was observed in a concentration-dependent manner in human stem-cell-derived hepatocyte-like cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
This compound induced severe convulsions at 70 mg/kg and was lethal at 100 mg/kg . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-(methylamino)-1-phenylpentan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11,13H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVVBRQAPNUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879669-95-1 | |
| Record name | Pentedrone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879669951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTEDRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O7WP2IF5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




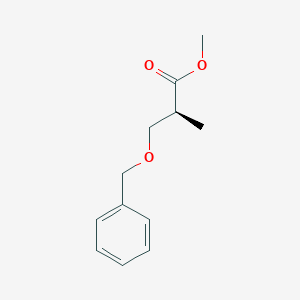
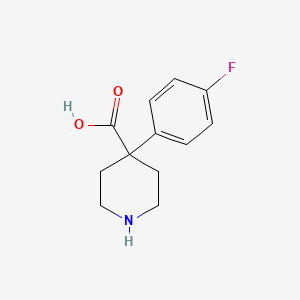
![Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate](/img/structure/B3395584.png)
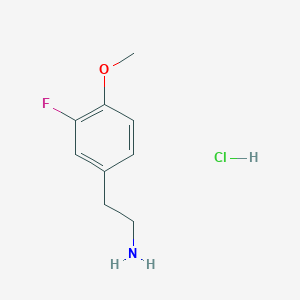

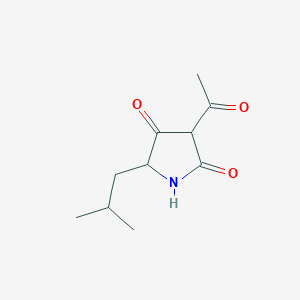

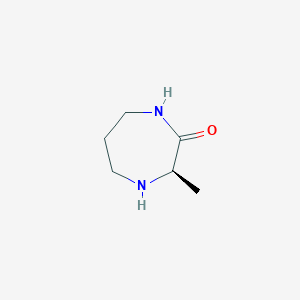

![3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B3395615.png)


